molecular formula C9Cl7N B12076278 Heptachloroisoquinoline CAS No. 13180-41-1

Heptachloroisoquinoline

Cat. No.: B12076278
CAS No.: 13180-41-1
M. Wt: 370.3 g/mol
InChI Key: BYFJWFNAVPMYST-UHFFFAOYSA-N
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Description

Heptachloroisoquinoline is a highly chlorinated derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound Isoquinoline and its derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptachloroisoquinoline can be synthesized through direct chlorination of isoquinoline. The process involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination of the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors equipped with safety measures to handle chlorine gas. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Heptachloroisoquinoline undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

    Reduction: this compound can be reduced to less chlorinated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

    Reduction: Partially or fully dechlorinated isoquinoline derivatives.

    Oxidation: Oxidized isoquinoline derivatives with additional functional groups.

Scientific Research Applications

Heptachloroisoquinoline has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other chlorinated isoquinoline derivatives. It serves as a model compound for studying the effects of chlorination on the chemical properties of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Chlorinated isoquinolines are known to interact with biological targets, making them valuable for drug discovery and development.

    Medicine: Explored for its potential use in developing new pharmaceuticals. Chlorinated isoquinolines have shown promise in preclinical studies for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. The unique properties of this compound make it suitable for applications in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of heptachloroisoquinoline involves its interaction with molecular targets in biological systems The chlorine atoms enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects The exact pathways and molecular targets depend on the specific application and the biological system being studied

Comparison with Similar Compounds

Heptachloroisoquinoline can be compared with other chlorinated isoquinoline derivatives, such as:

    Hexachloroisoquinoline: Contains one less chlorine atom, resulting in different chemical and biological properties.

    Pentachloroisoquinoline: Contains two fewer chlorine atoms, leading to further differences in reactivity and applications.

    Nonachloroisoquinoline: Contains one additional chlorine atom, making it more reactive and potentially more toxic.

Uniqueness: this compound is unique due to its specific level of chlorination, which provides a balance between reactivity and stability. This makes it a valuable compound for various research and industrial applications, as it offers a combination of desirable properties not found in other chlorinated isoquinoline derivatives.

Properties

CAS No.

13180-41-1

Molecular Formula

C9Cl7N

Molecular Weight

370.3 g/mol

IUPAC Name

1,3,4,5,6,7,8-heptachloroisoquinoline

InChI

InChI=1S/C9Cl7N/c10-3-1-2(4(11)7(14)6(3)13)8(15)17-9(16)5(1)12

InChI Key

BYFJWFNAVPMYST-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=NC(=C2Cl)Cl)Cl

Origin of Product

United States

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